1-Boc-4-cyclooctylamino-piperidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(cyclooctylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O2/c1-18(2,3)22-17(21)20-13-11-16(12-14-20)19-15-9-7-5-4-6-8-10-15/h15-16,19H,4-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIBMNAATRKEJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC2CCCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301181870 | |
| Record name | 1,1-Dimethylethyl 4-(cyclooctylamino)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301181870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-44-2 | |
| Record name | 1,1-Dimethylethyl 4-(cyclooctylamino)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-(cyclooctylamino)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301181870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comparative Technical Guide: 1-Boc-4-(Cyclobutylamino) vs. (Cyclooctylamino)piperidine Scaffolds
[1]
Executive Summary
This technical guide provides a high-resolution analysis comparing 1-Boc-4-(cyclobutylamino)piperidine and 1-Boc-4-(cyclooctylamino)piperidine .[1] While both share the core pharmacophore of a protected diamine, their divergent cycloalkyl substituents dictate distinct physicochemical profiles, synthetic challenges, and medicinal chemistry applications.
This guide is structured for medicinal chemists and process scientists, moving beyond basic properties to explore the causal relationships between ring size, reactivity, and "drug-likeness."
Part 1: Physicochemical Divergence
The substitution of a cyclobutyl group (4-membered ring) with a cyclooctyl group (8-membered ring) fundamentally alters the molecular landscape.
Comparative Data Matrix
The following table synthesizes calculated and observed properties for the two analogs.
| Property | Cyclobutyl Analog | Cyclooctyl Analog | Impact on Drug Design |
| Formula | C | C | Cyclooctyl adds significant hydrocarbon bulk.[1] |
| MW | ~254.37 Da | ~310.48 Da | Both remain well within Lipinski space (<500 Da).[1] |
| cLogP (Est.) | 2.1 – 2.4 | 4.2 – 4.6 | Critical: Cyclooctyl pushes lipophilicity to the edge of optimal solubility.[1] |
| Topological Polar Surface Area (TPSA) | ~41 Ų | ~41 Ų | Identical polar heads; difference is purely hydrophobic.[1] |
| Ring Strain | High (~26 kcal/mol) | Moderate (Transannular/Pitzer strain) | Cyclobutyl is rigid/puckered; Cyclooctyl is floppy (boat-chair).[1] |
| Metabolic Liability | Low | High | Cyclooctyl contains multiple CH |
Steric Analysis & Conformation
-
Cyclobutyl (The "Puckered" Square): The cyclobutyl ring exists in a puckered conformation to relieve torsional strain. It acts as a rigid, compact hydrophobic spacer.[1] In medicinal chemistry, it is often used as a bioisostere for iso-propyl or tert-butyl groups to block metabolic hotspots without adding excessive lipophilicity.[1]
-
Cyclooctyl (The "Floppy" Ring): The eight-membered ring is highly flexible, adopting multiple low-energy conformers (boat-chair being predominant).[1] It occupies a large spherical volume.[1] This "bulk tolerance" is useful for filling large, solvent-exposed hydrophobic pockets (e.g., GPCR orthosteric sites) but incurs a heavy penalty on solubility.
Part 2: Synthetic Methodology
The synthesis of both analogs relies on Reductive Amination between 1-Boc-4-aminopiperidine and the corresponding cyclic ketone (cyclobutanone vs. cyclooctanone).[1] However, the reaction kinetics differ drastically due to I-Strain (Internal Strain) .
The Reactivity Gap
-
Cyclobutanone (Fast): The transition from sp
(ketone) to sp (amine) relieves some of the bond angle strain in the 4-membered ring. Imine formation is generally rapid and favorable.[1] -
Cyclooctanone (Sluggish): Medium-sized rings (8-10 members) suffer from transannular interactions.[1] Nucleophilic attack on the carbonyl carbon is sterically hindered by the ring hydrogens (Prelog strain). Consequently, imine formation is the rate-limiting step and often requires forcing conditions (Lewis acids or dehydration).
Synthetic Workflow Diagram
The following Graphviz diagram illustrates the divergent pathways required for high-yield synthesis.
Caption: Divergent synthetic strategies based on ring size and nucleophilic susceptibility.
Part 3: Experimental Protocols
These protocols are designed to be self-validating.[1] The choice of reducing agent and solvent is specific to the substrate reactivity described above.
Protocol A: Synthesis of 1-Boc-4-(cyclobutylamino)piperidine
Best for: Reactive, small-ring ketones.[1]
Reagents:
-
1-Boc-4-aminopiperidine (1.0 equiv)[1]
-
Cyclobutanone (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (1.0 equiv)
-
1,2-Dichloroethane (DCE) (0.2 M concentration)
Procedure:
-
Imine Formation: In a dry flask under N
, dissolve 1-Boc-4-aminopiperidine in DCE. Add Cyclobutanone and Acetic Acid.[1] Stir at Room Temperature (RT) for 30–60 minutes.-
Checkpoint: Monitor by TLC or LCMS.[1] You should see the disappearance of the amine and appearance of the imine (often unstable on silica, so LCMS is preferred).
-
-
Reduction: Add STAB in one portion. The reaction may bubble slightly (H
evolution).[1] Stir at RT for 4–16 hours.[1] -
Quench: Quench with saturated aqueous NaHCO
. Stir vigorously for 15 minutes to decompose borate complexes. -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography (MeOH/DCM gradient).
Protocol B: Synthesis of 1-Boc-4-(cyclooctylamino)piperidine
Best for: Sterically hindered, medium-ring ketones.[1]
Reagents:
-
1-Boc-4-aminopiperidine (1.0 equiv)[1]
-
Cyclooctanone (1.2 equiv)
-
Titanium(IV) Isopropoxide (Ti(OiPr)
) (1.5 equiv) -
Sodium Borohydride (NaBH
) (2.0 equiv) -
Methanol (MeOH) and THF (dry)
Procedure:
-
Lewis Acid Activation: In a dry flask under N
, dissolve 1-Boc-4-aminopiperidine and Cyclooctanone in neat Ti(OiPr) (or minimal THF if solubility is an issue). Stir at RT for 12–24 hours.[1]-
Why Ti(OiPr)
? It acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine.
-
-
Reduction: Dilute the viscous mixture with MeOH (carefully). Cool to 0°C. Add NaBH
portion-wise (Caution: Exothermic).[1] Allow to warm to RT and stir for 2 hours. -
Hydrolysis (Critical Step): Add a small amount of water to quench.[1] A white precipitate (TiO
) will form.[1] Dilute with EtOAc. Filter the suspension through a Celite pad to remove titanium salts.[1] -
Workup: Wash the filtrate with NaHCO
and brine. Dry and concentrate. -
Purification: Flash chromatography. Note: The cyclooctyl analog is very lipophilic; elute with lower polarity solvents compared to the cyclobutyl analog.
Part 4: Medicinal Chemistry Decision Framework
When should you choose one over the other? Use this logic flow to guide your SAR (Structure-Activity Relationship) strategy.
Caption: Decision matrix for selecting cycloalkyl substituents based on ADME/Tox requirements.
Key Mechanistic Insights
-
Metabolic Soft Spots: The cyclooctyl ring presents 14 secondary hydrogens (CH
) that are targets for oxidative metabolism. The cyclobutyl ring is metabolically "harder" and often survives first-pass metabolism intact.[1] -
Solubility vs. Permeability: The cyclooctyl analog (cLogP > 4) risks poor aqueous solubility, potentially leading to false positives in biochemical assays (aggregation) or poor oral bioavailability.[1] The cyclobutyl analog maintains a "sweet spot" for CNS active drugs (cLogP ~2.2).[1]
References
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996. Link
-
Titanium-Mediated Synthesis: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] Journal of Organic Chemistry, 1990. Link
-
Cyclobutyl in Med Chem: Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery."[1] (Discusses Cyclobutyl vs Oxetane comparisons). Angewandte Chemie International Edition, 2006.[1] Link
-
Ring Strain & Reactivity: Anslyn, E. V., & Dougherty, D. A. Modern Physical Organic Chemistry. University Science Books, 2006.[1] (Reference for I-Strain and Prelog Strain concepts in medium rings). Link
-
Lipophilicity & Drug Likeness: Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 2001.[1] Link
Sources
- 1. Cyclooctylamine | C8H17N | CID 2903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: 1-Boc-4-cyclooctylamino-piperidine
An In-Depth Technical Guide on 1-Boc-4-cyclooctylamino-piperidine
Optimizing Hydrophobic Interactions in Piperidine-Based Scaffolds
Executive Summary
This compound (CAS: 885274-44-2) is a specialized heterocyclic building block used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) modulators. As a secondary amine featuring a bulky, lipophilic cyclooctyl group and a protected piperidine nitrogen, it serves as a critical intermediate for introducing conformational constraints and hydrophobic bulk into pharmacophores.
This guide details the physicochemical properties, validated synthetic protocols, and strategic applications of this compound in medicinal chemistry, specifically within the context of chemokine receptor antagonists (e.g., CCR5, CXCR4) and muscarinic receptor ligands.
Chemical Identity & Physicochemical Properties
This section consolidates the core data required for registry and experimental planning.
Nomenclature & Identifiers
| Parameter | Data |
| IUPAC Name | tert-butyl 4-(cyclooctylamino)piperidine-1-carboxylate |
| Common Name | This compound |
| CAS Number | 885274-44-2 |
| PubChem CID | Searchable via Structure/CAS (Not universally indexed by text; use CAS for procurement) |
| Molecular Formula | C₁₈H₃₄N₂O₂ |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)NC2CCCCCCC2 |
Physical Properties
| Property | Value / Description |
| Molecular Weight | 310.48 g/mol |
| Physical State | Viscous oil or low-melting solid (depending on purity/crystallinity) |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc; Insoluble in water |
| pKa (Calc.) | ~10.5 (Secondary amine) |
| LogP (Calc.) | ~4.2 (High lipophilicity due to cyclooctyl ring) |
Synthetic Methodology: Reductive Amination
The synthesis of this compound relies on a reductive amination strategy. This protocol is favored over direct alkylation due to the steric hindrance of the cyclooctyl ring and the prevention of over-alkylation.
Reaction Mechanism & Pathway
The synthesis involves
Troubleshooting & Optimization
Technical Support Center: Reductive Amination of 1-Boc-4-piperidone
Status: Operational Ticket ID: RA-BOC-PIP-001 Subject: Troubleshooting Low Yields & Incomplete Conversion Assigned Specialist: Senior Application Scientist
Diagnostic Triage
Before altering your protocol, use this decision tree to identify the specific failure mode. Most yield issues stem from three distinct phases: Imine Equilibrium , Hydride Selectivity , or Workup/Isolation .
Figure 1: Diagnostic workflow for identifying the root cause of low yields in reductive amination.
Core Chemistry & Mechanism
To fix the yield, you must understand the competition between Cycle A (Productive) and Cycle B (Destructive) .
-
The Challenge: 1-Boc-4-piperidone is a cyclic ketone with moderate steric hindrance. The Boc group increases lipophilicity but does not significantly shield the carbonyl.
-
The Failure Point: If imine formation is slow (wet solvents, weak nucleophile), the reducing agent will attack the ketone directly, forming the alcohol (1-Boc-4-piperidinol). This is a dead-end side product.
Figure 2: Kinetic competition between imine formation and direct ketone reduction.
Reagent Selection Guide
The choice of hydride source is the single most critical variable.
| Reagent | Reagent Name | Suitability for 1-Boc-4-piperidone | Pros | Cons |
| STAB | Sodium Triacetoxyborohydride | Excellent (Standard) | Mild; reduces imines faster than ketones; no pH adjustment needed. | Reacts slowly with water/methanol; requires DCE or THF. |
| NaCNBH₃ | Sodium Cyanoborohydride | Good | Stable in acid; effective for sluggish amines. | Toxic (HCN risk); requires pH monitoring (pH 4-5). |
| NaBH₄ | Sodium Borohydride | Poor (Direct) | Cheap; fast. | Non-selective ; reduces ketone to alcohol rapidly. Only use in 2-step protocols. |
| Ti(OiPr)₄ | Titanium Isopropoxide | Excellent (Add-on) | Lewis acid + Water scavenger.[1] Forces imine formation.[2] | Requires specific workup to avoid emulsions. |
Troubleshooting Modules (Q&A)
Module A: The "Stuck" Reaction (Imine Formation)
Q: I see mostly starting material (ketone) by TLC/LCMS after 12 hours. Why isn't it reacting? A: You are likely fighting an unfavorable equilibrium. 1-Boc-4-piperidone can be hydrated (gem-diol form) or the amine is sterically hindered/electron-poor.
-
Solution 1 (The Chemical Sponge): Add Titanium(IV) isopropoxide (1.5 equiv) . This acts as a Lewis acid to activate the carbonyl and consumes the water produced, driving the equilibrium to the imine (Mattson et al., 1990).
-
Solution 2 (The Physical Sponge): Add activated 4Å molecular sieves to the reaction mixture.
-
Protocol Adjustment: Switch from STAB to the Ti(OiPr)₄ Protocol (see Section 5).
Module B: The "Mystery Spot" (Side Reactions)
Q: I see a major new spot just below the starting material, but it's not my amine. A: This is almost certainly 1-Boc-4-piperidinol .
-
Cause: You likely used NaBH₄ directly, or your STAB has degraded (hydrolyzed to NaBH₄-like species), or the imine formation was too slow.
-
Fix: Ensure you are using STAB (Sodium Triacetoxyborohydride) , not NaBH₄. If using STAB, ensure the solvent is anhydrous (DCE or THF). Do not use Methanol with STAB, as it degrades the reagent.
Q: I see a spot that is double the molecular weight. A: This is a dimer formed by aldol-like self-condensation of the piperidone, or the product amine reacting with a second ketone molecule.
-
Fix: Keep the amine in slight excess (1.1 - 1.2 equiv). Avoid strong bases.
Module C: Isolation Nightmares (Workup)
Q: My reaction looked good on LCMS, but I recovered nothing after extraction. A: The product is likely stuck in the aqueous layer or the Boc group fell off.
-
Scenario 1 (pH Trap): If you acidified the aqueous layer to pH 1-2 to wash away impurities, you protonated your product (making it water-soluble) AND potentially removed the Boc group (Boc is acid-labile).
-
Scenario 2 (Emulsions): If you used Ti(OiPr)₄, titanium salts form gelatinous emulsions that trap product.
-
Fix:
-
For STAB: Quench with sat. NaHCO₃ (pH ~8). Extract with DCM. Do not use strong acid washes.
-
For Ti(OiPr)₄: Use the "Rochelle's Salt" method (see below) or dilute with ether and add minimal water to precipitate TiO₂ as a filterable solid.
-
Validated Protocols
Method A: The "Gold Standard" (STAB)
Best for: Reactive amines (primary/secondary) and standard synthesis. Reference: Abdel-Magid et al. (1996)
-
Dissolve: In a dry flask, dissolve 1-Boc-4-piperidone (1.0 equiv) and Amine (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF .
-
Note: DCE is faster, but THF is acceptable.
-
-
Catalyst: Add Acetic Acid (1.0 - 2.0 equiv).
-
Crucial: This catalyzes imine formation without deprotecting the Boc group.
-
-
Reductant: Add Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv) in one portion.
-
Reaction: Stir at Room Temperature for 2–16 hours. Monitor by TLC/LCMS.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[3] Dry organics over Na₂SO₄ and concentrate.
Method B: The "Heavy Duty" (Ti(OiPr)₄)
Best for: Unreactive amines (anilines, bulky amines) or if Method A fails. Reference: Mattson et al. (1990)
-
Imine Formation: Mix 1-Boc-4-piperidone (1.0 equiv) and Amine (1.0 - 1.2 equiv) in neat Titanium(IV) isopropoxide (1.5 - 2.0 equiv).
-
Alt: If solids are present, use minimal absolute Ethanol.
-
-
Stir: Stir at RT for 1–6 hours. (The mixture may become viscous).
-
Reduction: Dilute with Ethanol (if neat). Add NaBH₄ (1.5 equiv) carefully (exothermic). Stir for 2–4 hours.
-
Why NaBH₄ here? The Ti species protects the ketone/imine, altering the selectivity, so the cheaper NaBH₄ is safe to use after the Ti step.
-
-
Workup (Critical): Quench by adding 1N NaOH or saturated Rochelle's Salt (Potassium Sodium Tartrate) solution. Stir vigorously until the white precipitate (TiO₂) separates clearly from the organic layer. Filter through Celite if necessary, then extract.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5][7][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[4][7][10] The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Mattson, R. J. , Pham, K. M., & Leuck, D. J. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[11] The Journal of Organic Chemistry, 55(8), 2552–2554.
-
Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[5] The Cyanohydridoborate Anion as a Selective Reducing Agent.[2][5][11] Journal of the American Chemical Society, 93(12), 2897–2904.
Sources
- 1. designer-drug.com [designer-drug.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. scribd.com [scribd.com]
- 10. air.unimi.it [air.unimi.it]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Boc-4-cyclooctylamino-piperidine by Column Chromatography
As a Senior Application Scientist, this guide provides in-depth technical assistance for the purification of 1-Boc-4-cyclooctylamino-piperidine using silica gel column chromatography. This document moves beyond simple protocols to explain the underlying chemical principles, empowering researchers to troubleshoot effectively and optimize their purification strategies.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate (EtOAc).[1] Begin with a ratio of 70:30 Hexanes:EtOAc and adjust the polarity as needed. For more polar compounds, a dichloromethane (DCM) and methanol (MeOH) system can be effective.[1] Crucially, because the target molecule is a secondary amine, you should add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA), to your eluent.[2][3]
Q2: Why is my compound streaking or tailing on the TLC plate?
Peak tailing or streaking is the most common issue when purifying basic compounds like amines on standard silica gel.[4] Silica gel has acidic silanol groups (Si-OH) on its surface, which act as Brønsted acids.[4] Your basic amine can undergo a strong acid-base interaction with these sites, leading to inconsistent elution and a smeared spot. Adding a competitive base like triethylamine (TEA) or ammonia to the mobile phase neutralizes these acidic sites, allowing your compound to elute symmetrically.[3][4]
Q3: What is the ideal Rf value I should aim for on my TLC plate before running the column?
For optimal separation, the target compound should have an Rf (retention factor) value of approximately 0.2 to 0.35 in the chosen solvent system.[2][5][6] An Rf in this range ensures the compound spends sufficient time interacting with the stationary phase for effective separation from impurities, without requiring an excessive volume of solvent for elution.[6]
Q4: Can I use reversed-phase chromatography for this purification?
Yes, reversed-phase (RP) chromatography is a viable alternative. In RP chromatography, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[7] This can be particularly useful if the impurities are very different in hydrophobicity from your product. When using reversed-phase for amines, it is often beneficial to add a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to ensure the amine is protonated, leading to sharper peaks.[8]
In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound.
Problem 1: Poor Separation of Product from Starting Materials
Scenario: Your TLC shows spots that are very close together, making separation difficult. The primary impurities from a reductive amination synthesis are typically unreacted 1-Boc-4-piperidone and unreacted cyclooctylamine.
Causality & Solution:
The polarity difference between your desired secondary amine and the starting materials may not be large enough in your current solvent system.
-
1-Boc-4-piperidone (Ketone): This starting material is generally less polar than your product.
-
Cyclooctylamine (Primary Amine): This starting material is typically more polar than the Boc-protected secondary amine product due to the presence of two N-H bonds available for hydrogen bonding with the silica.
-
This compound (Product): The desired product has intermediate polarity.
Troubleshooting Steps:
-
Optimize the Solvent System: Test a range of solvent systems with varying polarities. A shallow gradient elution is often superior to an isocratic (constant solvent) elution for separating compounds with close Rf values.[9] Try switching solvent classes entirely, for example, from an Ethyl Acetate/Hexane system to a Dichloromethane/Methanol system, as this can alter the selectivity of the separation.[1]
-
Employ Gradient Elution: Start the column with a low-polarity mobile phase (e.g., 95:5 Hexanes:EtOAc) to elute the non-polar impurities first. Gradually increase the polarity of the mobile phase (e.g., to 70:30 Hexanes:EtOAc) to elute your desired product, leaving more polar impurities behind.
-
Consider an Acid-Base Extraction: Before chromatography, an acid-base liquid-liquid extraction can be highly effective.[2][5] Dissolve the crude mixture in an organic solvent like dichloromethane. Wash with a dilute aqueous acid (e.g., 1M HCl). Your basic amine product will be protonated and move to the aqueous layer, while the neutral ketone starting material remains in the organic layer. You can then basify the aqueous layer and re-extract your purified amine.[5]
Problem 2: The Compound Won't Elute from the Column ("Stuck on Top")
Scenario: You've loaded your sample, but even after running a large volume of the mobile phase that showed a good Rf on TLC, your product is not eluting.
Causality & Solution:
This issue can arise from several factors:
-
Insufficient Eluent Polarity: The bulk silica in the column may have slightly different activity than your TLC plate, requiring a more polar eluent.
-
Sample Overload: Loading too much crude material can saturate the top of the column, causing broad bands that are difficult to elute.
-
Insolubility at the Top of the Column: If the sample is loaded in a solvent stronger than the mobile phase, it can crash out of solution when the mobile phase is applied, effectively blocking its own elution.
Troubleshooting Steps:
-
Gradually Increase Solvent Polarity: If you started with an isocratic elution, begin to slowly increase the percentage of the more polar solvent. For example, move from 20% EtOAc in Hexanes to 30%, then 40%, monitoring the fractions by TLC.
-
Dry Loading: To avoid solubility issues, use a dry loading technique.[3] Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or MeOH), add an inert solid support like Celite or a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[3]
Problem 3: Product Decomposes on the Column
Scenario: The collected fractions show a new, very polar spot on the TLC plate, and the yield of the desired product is low.
Causality & Solution:
The Boc (tert-butoxycarbonyl) protecting group is notoriously labile to acidic conditions.[10][11] The inherent acidity of standard silica gel can be sufficient to slowly cleave the Boc group during the extended time the compound spends on the column, resulting in the free amine.[12] This deprotected product is significantly more polar and will likely remain at the baseline on your TLC plate.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the silica gel. Prepare a slurry of the silica in your starting eluent that contains 1-2% triethylamine. Let it stand for an hour, then pack the column as usual. Run the column with a mobile phase that also contains 0.5-1% triethylamine.[2][3]
-
Use a Different Stationary Phase: If decomposition remains an issue, switch to a less acidic stationary phase like alumina (neutral or basic grade) or use reversed-phase chromatography.[12]
-
Work Quickly: Use flash chromatography with positive pressure to minimize the residence time of your compound on the column.[12]
Experimental Protocols & Data
Workflow for Purification of this compound
Table 1: Typical Solvent Systems and Expected Rf Behavior
| Compound | Class | Expected Polarity | Expected Rf vs. Product (in Normal Phase) | Recommended Eluent System |
| 1-Boc-4-piperidone | Ketone | Low | Higher | Hexanes / Ethyl Acetate |
| This compound | Boc-Secondary Amine | Medium | Target (Rf ≈ 0.3) | Hexanes / Ethyl Acetate + 1% TEA |
| Cyclooctylamine | Primary Amine | High | Lower | Dichloromethane / Methanol + 1% TEA |
| 4-cyclooctylamino-piperidine (Deprotected) | Secondary Amine | Very High | Much Lower (Baseline) | Dichloromethane / 10% NH4OH in Methanol[1] |
Protocol 1: Flash Column Chromatography Purification
This protocol assumes a crude sample of approximately 1 gram.
-
TLC Analysis and Eluent Selection:
-
Dissolve a tiny amount of your crude product in dichloromethane.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a TLC chamber containing a solvent system such as 80:20 Hexanes:Ethyl Acetate with 1% triethylamine added.[5]
-
Visualize the plate under UV light (if applicable) and then with a suitable stain (e.g., ninhydrin for the primary amine starting material or permanganate for general visualization).[3]
-
Adjust the solvent polarity until your target product has an Rf of ~0.3.[2]
-
-
Column Packing:
-
Select a glass column of appropriate size (a diameter of ~2.5-4 cm is suitable for 1g of sample).
-
Place a small plug of cotton or glass wool at the bottom. Add a ~0.5 cm layer of sand.
-
In a beaker, prepare a slurry of silica gel in the least polar solvent mixture you plan to use (e.g., 95:5 Hexanes:EtOAc + 1% TEA). Use approximately 50-100 g of silica per 1 g of crude product.
-
Pour the slurry into the column. Use gentle air pressure to help pack the silica bed evenly, ensuring there are no air bubbles or cracks. Drain the excess solvent until it is just level with the top of the silica.
-
Add another ~0.5 cm layer of sand on top of the silica bed to prevent it from being disturbed.[3]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the 1 g of crude material in a minimal amount of DCM or methanol.
-
Add ~5 g of Celite or silica gel to the solution.
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your starting eluent to the column.
-
Apply gentle, steady air pressure to begin eluting the solvent through the column. Maintain a consistent flow rate.
-
Start with a low polarity solvent system (e.g., 95:5 Hexanes:EtOAc + 1% TEA) and collect fractions (e.g., 10-20 mL per test tube).
-
Gradually increase the eluent polarity according to your TLC analysis.
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
-
Isolation:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Decision Tree
References
-
Reddy, K. L., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. Retrieved from [Link]
-
SciSpace. (2012). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
VanVeller Lab. (n.d.). Resources. Department of Chemistry, Iowa State University. Retrieved from [Link]
- Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
-
Bhattacharya, S., et al. (2011). A novel approach of anti-inflammatory drug design by the synthesis of Boc-and Z-protected coupled products, their characterization and biological screening. Der Pharma Chemica, 3(3), 174-188. Retrieved from [Link]
-
ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]
-
Chromatography Forum. (2009, November 16). Amine column degradation. Retrieved from [Link]
-
Der Pharma Chemica. (2021). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
Agilent. (2008, January 17). Care, Maintenance, and Troubleshooting of HPLC Columns. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
Policija.si. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]
-
ResearchGate. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Supplementary Information: An integrated flow and microwave approach to a broad spectrum kinase inhibitor. Retrieved from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN107805218B - Method for preparing 4-Boc-aminopiperidine.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. VanVeller Lab Resources [group.chem.iastate.edu]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. columbia.edu [columbia.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. BOC deprotection [ms.bzchemicals.com]
- 12. Chromatography [chem.rochester.edu]
Validation & Comparative
Comparative Guide: HPLC Method Development for 1-Boc-4-cyclooctylamino-piperidine
Executive Summary
The Challenge: 1-Boc-4-cyclooctylamino-piperidine presents a "perfect storm" of chromatographic challenges: it possesses a basic secondary amine (causing peak tailing), a hydrophobic cyclooctyl group (requiring high organic elution), and—most critically—lacks a strong UV chromophore .[1]
The Verdict: While traditional acidic C18 methods with low-UV detection (210 nm) are common, they are suboptimal for this molecule, resulting in poor sensitivity and asymptotic peak tailing.[1] High-pH Reversed-Phase Chromatography coupled with Charged Aerosol Detection (CAD) is the superior alternative, offering a 10-fold improvement in signal-to-noise ratio and symmetry factors < 1.2.[1]
Part 1: The Challenge & Molecule Analysis
To develop a robust method, we must first deconstruct the analyte's physicochemical properties.
| Feature | Chemical Implication | Chromatographic Consequence |
| Cyclooctyl Group | High Lipophilicity (LogP > 4) | Requires high % Organic solvent for elution.[1] |
| Secondary Amine | Basic ( | Protonated at acidic pH; interacts with silanols (tailing).[1] |
| Boc Group | Acid Labile | Risk of on-column degradation if pH < 2 or high temp > 40°C. |
| Chromophore Absence | No conjugated | Invisible at UV 254 nm. Weak signal at 205-210 nm.[1] |
The "Generic Method" Trap
Most labs begin with a "Generic Acidic Method" (0.1% TFA, C18 Column, UV 254 nm).[1] For this specific molecule, this approach fails because:
-
No Signal: The molecule is virtually invisible at 254 nm.[1]
-
Tailing: At pH 2, the amine is fully protonated (
), leading to cation-exchange interactions with residual silanols on the silica surface.[1]
Part 2: Comparative Methodology
We compare the Traditional Approach (Method A) against the Optimized Approach (Method B).
Method A: The Traditional Approach (Baseline)
-
Column: Standard C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.[1]
-
Mobile Phase: 0.1% TFA in Water / ACN.[1]
-
pH: ~2.0 (Acidic).[1]
-
Detection: UV at 210 nm.[1]
Performance Analysis:
-
Pros: Easy to prepare; TFA suppresses silanols slightly.[1]
-
Cons: UV 210 nm detects mobile phase impurities (baseline drift); TFA absorbs at 210 nm, reducing sensitivity.[1] Peak tailing is often observed (
).[1]
Method B: The Optimized Approach (Recommended)
-
Column: High-pH Stable Hybrid C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH).[1]
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / ACN.[1]
-
pH: 10.0 (Basic).[1]
Performance Analysis:
-
Pros: At pH 10, the amine is neutral (free base), eliminating silanol interactions for sharp peaks (
).[1] CAD detects the molecule based on mass, not light absorbance, providing high sensitivity. -
Cons: Requires high-pH stable columns; CAD requires volatile buffers (no phosphate).[1]
Comparative Data Summary (Simulated Representative Metrics)
| Metric | Method A (Acidic/UV 210nm) | Method B (High pH/CAD) | Status |
| Peak Symmetry ( | 1.6 - 2.1 (Tailing) | 1.05 - 1.15 (Sharp) | ✅ Optimized |
| LOD (Limit of Detection) | ~50 µg/mL | ~1-5 µg/mL | ✅ Optimized |
| Baseline Stability | High Drift (Gradient effect) | Flat / Stable | ✅ Optimized |
| Impurity Resolution | Poor (masked by drift) | High (Universal detection) | ✅ Optimized |
Part 3: Mechanism of Action (Visualized)[1]
The following diagram illustrates why High pH is critical for the cyclooctylamino-piperidine structure.
Figure 1: Mechanistic comparison of amine behavior at Acidic vs. Basic pH. At High pH, the neutralization of the amine prevents the secondary ionic interactions that cause tailing.
Part 4: Detailed Protocol (Method B)
This protocol is designed to be self-validating according to ICH Q2(R2) standards.[1]
Equipment & Materials
-
LC System: HPLC or UHPLC (binary gradient pump preferred).[1]
-
Detector: Charged Aerosol Detector (CAD) OR ELSD.
-
Note: If CAD is unavailable, use UV 205 nm, but ensure solvents are "HPLC Grade Far UV" to minimize noise.[1]
-
-
Column: Waters XBridge BEH C18 XP, 2.5 µm, 4.6 x 100 mm (or equivalent High-pH stable column).
-
Why: "BEH" (Ethylene Bridged Hybrid) technology resists dissolution at pH 10.[1]
-
Mobile Phase Preparation[3][7][8][9]
-
Solvent A (Buffer): 10 mM Ammonium Bicarbonate in Water.[1]
-
Solvent B (Organic): 100% Acetonitrile (ACN).[1]
Instrument Parameters
-
Flow Rate: 1.0 mL/min (adjust for column ID).
-
Column Temp: 35°C (improves mass transfer for bulky cyclooctyl group).[1]
-
Injection Vol: 5 - 10 µL.
-
Gradient Program:
System Suitability Test (SST)
Before running samples, inject a standard (0.1 mg/mL) 5 times.[1]
-
Acceptance Criteria:
Part 5: Method Development Workflow
Use this decision tree to adapt the method if your specific impurities (e.g., de-Boc degradants) require separation adjustments.
Figure 2: Method Development Decision Tree. The path highlights the selection of CAD and High pH chromatography based on the analyte's lack of chromophore and basic nature.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][8][9] [Link]
-
McCalley, D. V. (2010).[1] Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.[1][10][11][12] Journal of Chromatography A. [Link][1]
-
Waters Corporation. (2024).[1] XBridge BEH Column Technology: High pH Stability Guidelines. [Link][1]
Sources
- 1. 1-Boc-4-AP | C16H24N2O2 | CID 1491502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. mastercontrol.com [mastercontrol.com]
- 10. hplc.eu [hplc.eu]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of basic compounds at high pH values by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Structural Validation of 1-Boc-4-cyclooctylamino-piperidine using COSY NMR
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Unambiguous Structural Elucidation
In the realm of drug discovery and development, the absolute confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. An incorrect structural assignment can invalidate extensive biological data, leading to wasted resources and misguided research efforts. For complex, non-crystalline small molecules like 1-Boc-4-cyclooctylamino-piperidine, which incorporates multiple cyclic systems and a flexible linker, one-dimensional Nuclear Magnetic Resonance (1D NMR) alone is often insufficient to provide a definitive structure. The overlapping signals in the aliphatic region can create a Gordian knot of ambiguity.
This guide provides an in-depth analysis of how two-dimensional Correlation Spectroscopy (COSY) NMR serves as a powerful and efficient tool to unravel such structural complexities. We will not only detail the methodology but also explore the underlying scientific rationale for its application, compare it with alternative techniques, and provide a robust experimental framework for its successful implementation.
The Challenge: Deconvoluting the ¹H NMR Spectrum of this compound
A cursory examination of the target molecule reveals three distinct proton environments, each with its own complexities:
-
The Piperidine Ring: A conformationally mobile six-membered ring. The protons attached to the same carbon (geminal) are diastereotopic, and protons on adjacent carbons (vicinal) will exhibit scalar coupling. This results in a complex network of multiplets.
-
The Cyclooctyl Group: A large, highly flexible eight-membered ring. This flexibility leads to a multitude of conformations, causing significant signal overlap and broadness in the ¹H NMR spectrum, making specific assignments challenging.
-
The Boc Protecting Group: A tert-butyl group that gives rise to a simple, sharp singlet, integrating to nine protons.
The primary challenge lies in unequivocally proving the connectivity between the cyclooctyl group and the piperidine ring through the secondary amine linker at the C4 position of the piperidine.
COSY: Mapping the Proton-Proton Connectivity Network
COrrelation SpectroscopY (COSY) is a foundational 2D NMR experiment that identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH or ³JHH).[1] The resulting 2D spectrum plots the ¹H NMR spectrum on both the horizontal (F2) and vertical (F1) axes.
The spectrum is characterized by two types of peaks:
-
Diagonal Peaks: These lie along the diagonal line (where F1 = F2) and represent the peaks seen in the 1D spectrum.[1][2]
-
Cross-Peaks: These are the off-diagonal signals and are the core of the experiment's utility. A cross-peak at coordinates (δA, δB) indicates that the proton at chemical shift δA is scalar-coupled to the proton at δB.[2][3]
Because the coupling is mutual, the spectrum is symmetrical about the diagonal; a cross-peak will always be present at both (δA, δB) and (δB, δA).[1][4] By "walking" through these cross-peak correlations, one can trace out the entire spin-spin coupling network within a molecule.[4]
Validating the this compound Structure: A Predictive Analysis
For our target molecule, a COSY experiment provides a clear roadmap to confirm its structure:
-
Confirming the Piperidine Ring System:
-
We would first identify the proton at the C4 position (H4), which is bonded to the nitrogen linker. This proton is unique and will serve as our starting point.
-
From the diagonal peak of H4, we expect to see cross-peaks connecting it to the protons on C3 and C5 (H3/H5).
-
Following the new correlation from the diagonal peaks of H3/H5, we would then observe cross-peaks to the protons on C2 and C6 (H2/H6). This chain of correlations (H4 → H3/H5 → H2/H6) provides definitive evidence for the piperidine ring's proton connectivity.
-
-
Mapping the Cyclooctyl Ring:
-
Similarly, we would identify the proton on the cyclooctyl ring attached to the nitrogen linker (H1').
-
The COSY spectrum would show a cross-peak between H1' and its neighbors on the cyclooctyl ring (H2'/H8').
-
Although significant signal overlap is expected for the remaining cyclooctyl protons, one could theoretically trace the connectivity around the ring, confirming its integrity.
-
-
Establishing the Key Linkage:
-
The most critical correlation is the one that validates the link between the two rings. The proton on the amine (NH) is coupled to both the piperidine H4 and the cyclooctyl H1'.
-
Therefore, we anticipate observing cross-peaks from the NH proton's diagonal peak to the diagonal peaks of both H4 and H1'. This single set of correlations provides unambiguous proof of the 4-cyclooctylamino-piperidine core structure.
-
-
The Isolated Boc Group:
-
The sharp singlet corresponding to the nine protons of the tert-butyl group will appear as a strong diagonal peak but will show no cross-peaks. This lack of correlation confirms it as an isolated spin system, consistent with a Boc protecting group.
-
Visualizing the COSY Workflow
The process from sample to validated structure follows a logical sequence.
Caption: Experimental workflow for COSY-based structure validation.
Experimental Protocol: Acquiring a High-Quality COSY Spectrum
Trustworthy data originates from a meticulously executed protocol. The following steps provide a robust framework for acquiring a COSY spectrum.
I. Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
II. Spectrometer Setup and 1D ¹H Acquisition
-
Insert the sample into the NMR spectrometer.[5]
-
Lock onto the deuterium signal of the CDCl₃ and perform standard shimming procedures to optimize magnetic field homogeneity.[6]
-
Acquire a standard 1D ¹H NMR spectrum. This is a critical first step to check sample concentration, purity, and to determine the spectral width needed for the 2D experiment.[7]
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Note the chemical shift range containing all proton signals. Set the spectral width (SW) and transmitter offset (o1p) to encompass this range with a small baseline region on each side.[7]
III. 2D COSY Acquisition
-
Load a standard gradient-enhanced COSY (gCOSY) pulse sequence parameter set.[6] The use of gradients helps to reduce artifacts and acquisition time.
-
Set the spectral widths in both F2 and F1 dimensions using the values determined from the 1D spectrum.
-
Key Acquisition Parameters:
-
Time Domain (TD): Set TD in F2 (TD2) to 2K (2048) points and in F1 (TD1) to 256 or 512 increments. A larger TD1 will provide better resolution in the indirect dimension but will increase the experiment time.
-
Number of Scans (NS): For a moderately concentrated sample, 4 to 8 scans per increment should be sufficient.[6]
-
Relaxation Delay (d1): A delay of 1-2 seconds is standard, allowing for relaxation of the spins between pulses.[6]
-
-
Start the acquisition. The experiment time will be displayed.
IV. Data Processing
-
After acquisition is complete, apply a sine-bell window function to both dimensions to improve resolution.[5]
-
Perform a two-dimensional Fourier Transform (FT).
-
Phase the spectrum if a phase-sensitive experiment was run. For magnitude-mode COSY, phasing is not required.[5]
-
Perform baseline correction in both dimensions.
-
The resulting spectrum can be symmetrized to reduce noise, but care must be taken as this can also introduce artifacts.[5]
Predicted Data Summary
The following table summarizes the expected ¹H NMR chemical shifts and the key COSY correlations that would validate the structure of this compound.
| Proton Assignment | Expected δ (ppm) | Key COSY Cross-Peaks (Correlates with) |
| Boc (-C(CH₃)₃) | ~1.45 (singlet) | None |
| Piperidine H2/H6 (eq) | ~4.1 (broad) | H2/H6 (ax), H3/H5 (eq, ax) |
| Piperidine H2/H6 (ax) | ~2.7 (multiplet) | H2/H6 (eq), H3/H5 (eq, ax) |
| Piperidine H3/H5 (eq) | ~1.9 (multiplet) | H2/H6 (eq, ax), H4 |
| Piperidine H3/H5 (ax) | ~1.3 (multiplet) | H2/H6 (eq, ax), H4 |
| Piperidine H4 | ~2.9 (multiplet) | H3/H5 (eq, ax), NH |
| Amine NH | ~1.5-2.5 (broad) | H4, H1' |
| Cyclooctyl H1' | ~2.6 (multiplet) | NH, Cyclooctyl H2'/H8' |
| Cyclooctyl (other CH₂) | ~1.5-1.8 (broad) | Other adjacent cyclooctyl protons |
Note: Chemical shifts are estimates based on typical values for these functional groups and may vary based on solvent and other factors.
Comparative Analysis: COSY vs. Alternative NMR Techniques
While COSY is an excellent tool for mapping proton frameworks, a comprehensive structural validation often benefits from a multi-technique approach. The choice of experiment depends on the specific question being asked.
| Technique | Information Provided | Application to this compound | Advantage vs. COSY |
| COSY | ¹H-¹H through-bond (2-4 bonds) scalar coupling. | Establishes proton connectivity within the piperidine and cyclooctyl rings and confirms the NH linker's position. | Fast and direct way to map out the proton spin systems.[4] |
| NOESY | ¹H-¹H through-space correlations (<5 Å). | Can confirm the spatial proximity between the piperidine and cyclooctyl protons. Useful for conformational analysis. | Provides 3D structural information, not just bonding connectivity.[3] |
| HSQC | ¹H-¹³C one-bond correlations. | Unambiguously assigns each proton signal to its directly attached carbon atom, resolving signal overlap. | Essential for assigning the ¹³C spectrum and confirming C-H attachments.[4] |
| HMBC | ¹H-¹³C long-range (2-3 bonds) correlations. | Provides the definitive carbon skeleton. It would show correlations from the Boc protons to the carbonyl carbon, and from H2/H6 to the Boc carbonyl, confirming the N-Boc linkage. It would also link H4 to C3/C5 and H1' to C2'/C8'. | The most powerful tool for piecing together the complete carbon framework and linking non-protonated carbons (like the Boc carbonyl) to the structure. |
References
-
IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT. Northwestern University. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. Retrieved from [Link]
-
UC Davis NMR Facility. (n.d.). Acquisition of COSY Spectra on the Gemini-300. Retrieved from [Link]
-
UCSB Department of Chemistry and Biochemistry. (n.d.). 2D 1H-1H COSY. NMR Facility. Retrieved from [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
Stengle, M. (n.d.). Intro to 2D NMR: Homonuclear correlation COSY, lr-COSY, and DQ-COSY experiments. UMass Amherst. Retrieved from [Link]
-
Nanalysis. (2025, February 14). Settle in and get COSY! NMR Blog. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Retrieved from [Link]
-
Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
-
University of Ottawa. (n.d.). COSY. Retrieved from [Link]
Sources
- 1. Settle in and get COSY! - NMR Blog — Nanalysis [nanalysis.com]
- 2. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 6. 2D 1H-1H COSY [nmr.chem.ucsb.edu]
- 7. nmr.ucdavis.edu [nmr.ucdavis.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
